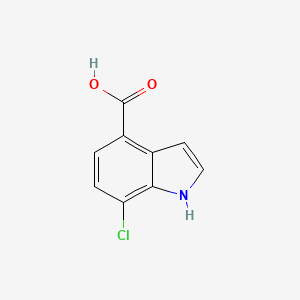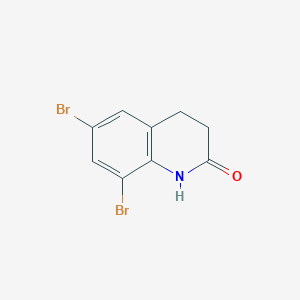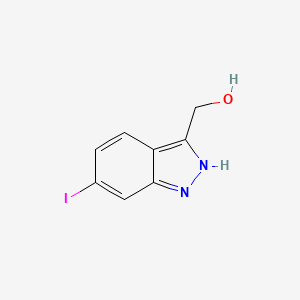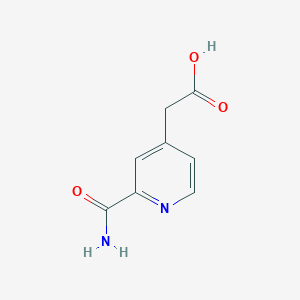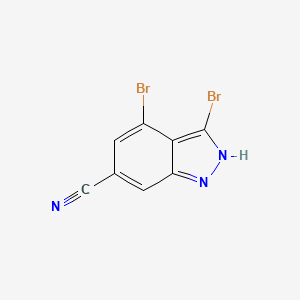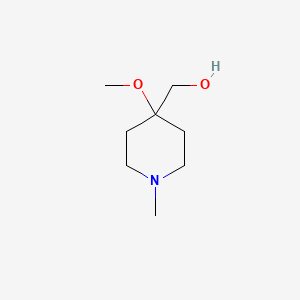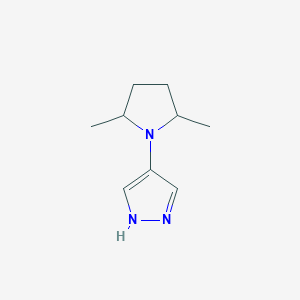
4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole
Overview
Description
“4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” is a chemical compound with the CAS Number: 1354958-91-0. It has a molecular weight of 165.24 .
Molecular Structure Analysis
The InChI code for “4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” is 1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” include a molecular weight of 165.24 .Scientific Research Applications
Proton Transfer and Photoreactions
Research on pyrazole derivatives, such as 2-(1H-pyrazol-5-yl)pyridines and their complexes, reveals their capability for photoinduced proton transfer, showcasing a unique example of molecules exhibiting multiple types of photoreactions. This includes excited-state intramolecular and intermolecular proton transfers, demonstrating the potential of pyrazole derivatives in photochemical applications (Vetokhina et al., 2012).
Synthesis and Derivative Formation
Another aspect of pyrazole research focuses on the synthesis of novel pyrazole derivatives with potential biological activities. Studies have reported the convenient synthesis of pyrazolinone and pyrazole derivatives, highlighting methods to produce compounds with varying biological and chemical properties (Aly et al., 2004).
Antimicrobial and Antitumor Activities
Pyrazole derivatives have been evaluated for their antimicrobial and antitumor activities. For example, research on the regioselectivity of 1,3-dipolar cycloadditions of isoxazoline and pyrazolo[3,4-d]pyridazines has shown significant antimicrobial and anti-inflammatory activities, indicating the therapeutic potential of these compounds (Zaki et al., 2016).
Structural Investigations
Molecular structure investigations of pyrazole derivatives, incorporating pyrazole/piperidine/aniline moieties, provide valuable insights into the intermolecular interactions and electronic properties of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of pyrazole derivatives in material science and pharmaceuticals (Shawish et al., 2021).
DNA Binding and Cytotoxicity
The interaction of bis-pyrazoles with DNA and their cytotoxicity against cancer cell lines have been explored, demonstrating the potential of pyrazole derivatives in cancer research. These studies suggest that certain pyrazole compounds can bind to DNA and exhibit significant cytotoxicity, providing a basis for the development of new anticancer agents (Reddy et al., 2017).
Future Directions
properties
IUPAC Name |
4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQCEUFOWQHWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2=CNN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



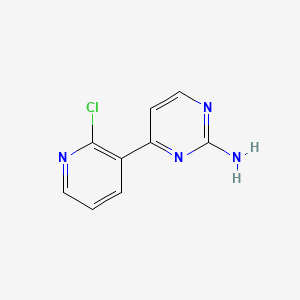
![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)
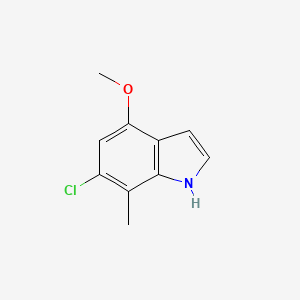
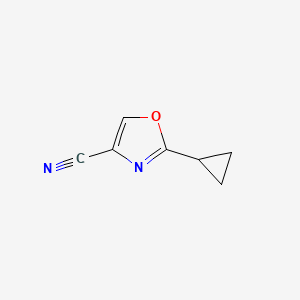
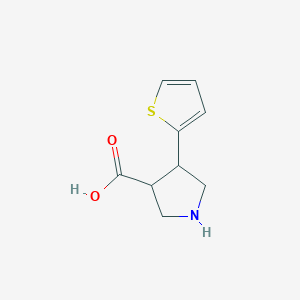
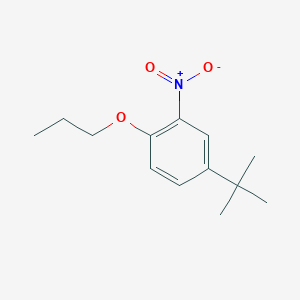

![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
